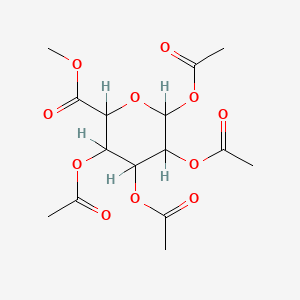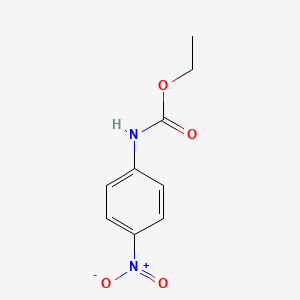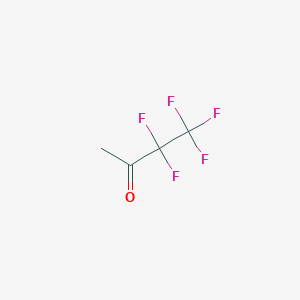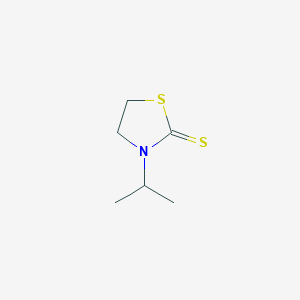
Bromopentafluoroethane
Overview
Description
Bromopentafluoroethane is a chemical compound with the molecular formula C₂BrF₅. It is a colorless, odorless gas that has been used as a refrigerant and in other industrial applications. The compound is notable for its stability and non-reactivity with water vapor and ozone, making it a potential alternative to chlorofluorocarbons in refrigeration and air conditioning systems .
Mechanism of Action
Target of Action
Bromopentafluoroethane, with the molecular formula C2BrF5
Mode of Action
It is known that this compound is chemically stable and resistant to reaction with water vapor . This chemical stability could potentially influence its interactions within biological systems.
Biochemical Pathways
Given its chemical stability and resistance to hydrolysis , it is unlikely to participate in typical biochemical reactions.
Pharmacokinetics
Given its chemical properties, it is likely to have low bioavailability due to its resistance to metabolic breakdown
Result of Action
Its chemical stability suggests that it may persist in the environment or within biological systems for extended periods .
Biochemical Analysis
Biochemical Properties
The compound is known to have a molecular weight of 198.918 and a density of 1.948
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
The compound is known to interact with other molecules through its bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromopentafluoroethane can be synthesized through the halogen exchange reaction of pentafluoroethane with bromine. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and advanced reaction control systems to maximize yield and purity. The process involves the use of specialized equipment to handle the highly reactive bromine and ensure the safety of the production environment .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the bromine atom is replaced by other halogens or functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to its stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens like chlorine and fluorine, often in the presence of catalysts to facilitate the reaction.
Oxidation and Reduction Reactions: These reactions typically require strong oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are typically other halogenated ethanes, depending on the substituent introduced.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromopentafluoroethane has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry due to its stability and well-defined properties.
Biology and Medicine: Investigated for its potential use in medical imaging and as a contrast agent in certain diagnostic procedures.
Industry: Employed as a refrigerant and in the production of other fluorinated compounds. .
Comparison with Similar Compounds
Bromodifluoromethane (CBrF₂H): Another brominated fluorocarbon with similar stability but different physical properties.
Chloropentafluoroethane (C₂ClF₅): A chlorinated analog with similar applications but different reactivity due to the presence of chlorine.
Tetrafluoroethane (C₂H₂F₄): A fluorinated compound used as a refrigerant, with different environmental impacts compared to bromopentafluoroethane.
Uniqueness: this compound is unique due to its combination of bromine and fluorine atoms, which confer high stability and non-reactivity. This makes it particularly suitable for applications where chemical inertness is crucial, such as in refrigeration and as a reference standard in analytical chemistry .
Properties
IUPAC Name |
1-bromo-1,1,2,2,2-pentafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF5/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVEDJTMCGMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188881 | |
| Record name | Bromopentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-55-2 | |
| Record name | 1-Bromo-1,1,2,2,2-pentafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentafluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopentafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromopentafluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOPENTAFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET934WWC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction studied in the research paper regarding Bromopentafluoroethane?
A1: The research paper investigates the gas-phase thermochemistry of the reaction between this compound and molecular Iodine. [] This reaction results in the formation of Iodopentafluoroethane and Iodine Bromide (IBr). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)











